molecular formula C10H14O2 B14211783 Hexa-3,5-dien-1-yl 2-methylprop-2-enoate CAS No. 827324-98-1

Hexa-3,5-dien-1-yl 2-methylprop-2-enoate

Cat. No.: B14211783
CAS No.: 827324-98-1
M. Wt: 166.22 g/mol
InChI Key: QABFKEJISCIPFL-UHFFFAOYSA-N
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Description

Hexa-3,5-dien-1-yl 2-methylprop-2-enoate is a chemical compound with a unique structure that includes both a diene and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexa-3,5-dien-1-yl 2-methylprop-2-enoate typically involves the esterification of hexa-3,5-dien-1-ol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Hexa-3,5-dien-1-yl 2-methylprop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The diene moiety can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing the ester group.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

Hexa-3,5-dien-1-yl 2-methylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hexa-3,5-dien-1-yl 2-methylprop-2-enoate involves its interaction with various molecular targets. The diene moiety can participate in Diels-Alder reactions, forming cyclohexene derivatives. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further interact with biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Properties

CAS No.

827324-98-1

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

hexa-3,5-dienyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H14O2/c1-4-5-6-7-8-12-10(11)9(2)3/h4-6H,1-2,7-8H2,3H3

InChI Key

QABFKEJISCIPFL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCC=CC=C

Origin of Product

United States

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